molecular formula C26H19FN2O5 B2616078 N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide CAS No. 866340-12-7

N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide

Cat. No. B2616078
M. Wt: 458.445
InChI Key: WPVJDQJRBJLDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding how the compound is made. It includes the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield of the product.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying the properties of the compound, such as its melting point, boiling point, solubility in various solvents, stability, etc.


Scientific Research Applications

Antibacterial Properties

1. Potent Antibacterial Activity : The compound 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is structurally related to N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide, demonstrates significant antibacterial activities against both Gram-positive and Gram-negative bacteria. It is notably more effective than trovafloxacin against Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).

Anticancer Properties

2. Anticancer Activity : A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to the given compound, have been synthesized and showed significant anticancer activity. Certain derivatives were notably effective against human neuroblastoma and human colon carcinoma cell lines (Reddy et al., 2015).

Antimicrobial Activity

3. Antimicrobial Activity : Some new 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring, structurally akin to the given compound, were synthesized and demonstrated notable antimicrobial activities against several bacteria and fungi. Two specific compounds exhibited the most active antimicrobial properties (Yurttaş et al., 2020).

Fluorescence Sensing

4. Ratiometric Fluorescence Sensor for Zn2+ : A novel ratiometric fluorescent sensor based on a quinoline derivative, similar in structure to the given compound, was synthesized. It exhibits high selectivity and sensitivity for Zn2+, indicating its potential application in fluorescence sensing (Gu et al., 2014).

Antiprotozoal Agents

5. Antiprotozoal Agents : A new series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides, related to the queried compound, was synthesized and displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These results suggest the potential of quinoxaline-based 1,3,4-oxadiazoles as antiprotozoal agents (Patel et al., 2017).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, environmental impact, etc.


Future Directions

This involves speculating on potential future research directions, such as new reactions that the compound might undergo, new synthesis methods, new applications, etc.


Please note that these are general steps and the specific details would depend on the particular compound. For a comprehensive analysis of a specific compound, it would be best to refer to scientific literature or databases. If the compound is novel or less-studied, experimental studies might be needed to gather this information. Please consult with a qualified professional or researcher.


properties

IUPAC Name

N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN2O5/c1-15-2-4-16(5-3-15)25(31)20-12-29(13-24(30)28-18-8-6-17(27)7-9-18)21-11-23-22(33-14-34-23)10-19(21)26(20)32/h2-12H,13-14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVJDQJRBJLDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.